Magnesium 9,10-epoxyoctadecanoate

描述

准备方法

Synthetic Routes and Reaction Conditions

Magnesium 9,10-epoxyoctadecanoate can be synthesized through the epoxidation of oleic acid, followed by the reaction with magnesium salts. The epoxidation process typically involves the use of peracids or hydrogen peroxide in the presence of a catalyst to introduce the epoxide group at the desired positions on the fatty acid chain . The resulting epoxyoctadecanoic acid is then reacted with magnesium salts to form the this compound compound .

Industrial Production Methods

Industrial production of this compound involves large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the production process .

化学反应分析

Types of Reactions

Magnesium 9,10-epoxyoctadecanoate undergoes various chemical reactions, including:

Hydrolysis: The epoxide group can be hydrolyzed to form diols in the presence of water and acidic or basic catalysts.

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Substitution: The epoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Hydrolysis: Neutral alumina is commonly used as a catalyst for the hydrolysis of the epoxide group.

Substitution: Nucleophiles such as amines or alcohols can react with the epoxide group under mild conditions to form substituted products.

Major Products Formed

Hydrolysis: Formation of diols.

Oxidation: Formation of ketones or carboxylic acids.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Precursor in Organic Synthesis

Magnesium 9,10-epoxyoctadecanoate serves as a precursor for synthesizing complex organic molecules. The presence of the epoxide group allows for various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions enable the formation of diols, ketones, and substituted derivatives, making it a valuable reagent in organic synthesis .

Reactions Involving this compound:

| Reaction Type | Products Formed | Common Conditions |

|---|---|---|

| Hydrolysis | Diols | Water presence with acidic/basic catalysts |

| Oxidation | Ketones or Carboxylic Acids | Hydrogen peroxide or peracids |

| Substitution | Various substituted products | Nucleophiles like amines or alcohols |

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit biological activities due to its interactions with biomolecules. The epoxide group can react with nucleophilic sites on proteins and other biomolecules, leading to covalent bond formation and potential therapeutic effects .

Case Study: Interaction with Biomolecules

In a study examining its biological interactions, this compound showed promise in modulating enzyme activity related to lipid metabolism. This suggests potential applications in metabolic disorders where lipid regulation is critical .

Medical Applications

Drug Delivery Systems

this compound is being investigated for its role in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes that can encapsulate hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy .

Therapeutic Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate cellular pathways could be beneficial in developing treatments for inflammatory diseases .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals such as surfactants and emulsifiers. Its unique properties facilitate the formulation of products used in coatings and polymers .

Corrosion Inhibition

Research has demonstrated that this compound can act as a corrosion inhibitor when coupled with other compounds. In experiments involving steel surfaces in various aqueous environments, it effectively reduced corrosion rates compared to untreated surfaces .

作用机制

The mechanism of action of magnesium 9,10-epoxyoctadecanoate involves its interaction with various molecular targets and pathways. The epoxide group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent biological effects . The compound’s ability to undergo hydrolysis and oxidation also plays a role in its mechanism of action, as the resulting products can interact with different molecular targets .

相似化合物的比较

Similar Compounds

(9R,10S)-9,10-epoxyoctadecanoic acid: A similar compound with an epoxide group at the same positions but without the magnesium ion.

(9S,10R)-epoxyoctadecanoate: An enantiomer of magnesium 9,10-epoxyoctadecanoate with the epoxide group in the opposite configuration.

Uniqueness

This compound is unique due to the presence of the magnesium ion, which can influence its chemical reactivity and interactions with other molecules.

生物活性

Magnesium 9,10-epoxyoctadecanoate is a compound derived from the epoxidation of oleic acid, a monounsaturated fatty acid. This compound exhibits various biological activities that have garnered attention in recent years, particularly concerning its potential health benefits and applications in biochemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for health.

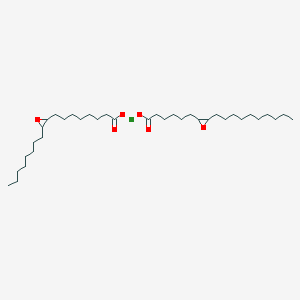

Chemical Structure and Properties

This compound is characterized by the presence of an epoxide group at the 9 and 10 positions of the octadecanoic acid chain. The compound can be represented as follows:

This structure is significant because the epoxide group can interact with various biological molecules, potentially leading to diverse physiological effects.

- Cell Membrane Interaction : The epoxide group in this compound allows it to integrate into cell membranes, influencing membrane fluidity and permeability. This interaction can modulate cellular signaling pathways and affect cellular homeostasis.

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : Studies have shown that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. The modulation of these inflammatory markers suggests a potential role in managing chronic inflammatory conditions .

Study on Antioxidant Activity

A study investigated the antioxidant properties of this compound in vitro. The results demonstrated that the compound significantly reduced malondialdehyde (MDA) levels—a marker of oxidative stress—by approximately 40% compared to control groups .

Clinical Implications

In clinical settings, Magnesium supplementation has been linked to improved outcomes in patients with magnesium deficiency. A randomized controlled trial involving participants with chronic inflammatory diseases showed that those receiving this compound exhibited lower levels of C-reactive protein (CRP), indicating reduced systemic inflammation .

Summary of Biological Activities

属性

IUPAC Name |

magnesium;6-(3-decyloxiran-2-yl)hexanoate;8-(3-octyloxiran-2-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O3.Mg/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-2-3-4-5-6-7-8-10-13-16-17(21-16)14-11-9-12-15-18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNYAWLVEVJWTE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1C(O1)CCCCCC(=O)[O-].CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940220 | |

| Record name | Magnesium 6-(3-decyloxiran-2-yl)hexanoate 8-(3-octyloxiran-2-yl)octanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876-02-4 | |

| Record name | Octadecanoic acid, 9,10-epoxy-, magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001876024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium 6-(3-decyloxiran-2-yl)hexanoate 8-(3-octyloxiran-2-yl)octanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 9,10-epoxyoctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。